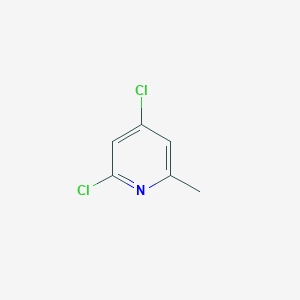

2,4-Dichloro-6-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGTXQVNSRFDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474777 | |

| Record name | 2,4-dichloro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42779-56-6 | |

| Record name | 2,4-dichloro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4-Dichloro-6-methylpyridine

This technical guide provides a comprehensive overview of the core physical properties of 2,4-Dichloro-6-methylpyridine, tailored for researchers, scientists, and professionals in drug development. This document collates available data into a structured format, outlines detailed experimental protocols for property determination, and presents logical workflows for analysis.

Core Physical Properties

This compound is a halogenated pyridine derivative with the chemical formula C₆H₅Cl₂N. It serves as a significant intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes.[1][2] Understanding its physical properties is crucial for its application and handling in a laboratory and industrial setting.

Quantitative Data Summary

The physical characteristics of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases. It is important to note that while a melting point is not consistently reported, the compound is described as a liquid at 20°C.[3]

| Physical Property | Value | Notes |

| Molecular Formula | C₆H₅Cl₂N | |

| Molecular Weight | 162.02 g/mol | [4] |

| CAS Number | 42779-56-6 | [3][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | ~195-210 °C | Reported as approx. 195°C[4], 210°C[3][5][6], and 205-206°C (lit.)[7]. |

| Density | ~1.3 g/cm³ | Reported as 1.3±0.1 g/cm³[8] and 1.319 g/cm³[5][6][]. |

| Melting Point | Data not explicitly provided | Some sources indicate no available data for the melting point.[10][11][12] |

| Flash Point | 100 °C | [3][5][6] |

| Solubility | Slightly soluble in water. Soluble in organic solvents such as ethanol and ether. | [2][4][5][6][13] |

| pKa | 1.15 ± 0.10 (Predicted) | [5][6] |

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physical properties of an organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity.[14][15] For a crystalline solid, a sharp melting range (typically 0.5-1.0°C) is indicative of high purity, whereas impurities tend to lower and broaden the melting range.[15]

Methodology: Capillary Method using a Melting Point Apparatus [14][16][17]

-

Sample Preparation: A small amount of the finely powdered solid is introduced into a glass capillary tube, which is sealed at one end. The sample is packed down to the bottom of the tube.[16][17]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a thermometer or a digital temperature sensor.[16]

-

Heating and Observation:

-

The sample is heated rapidly to a temperature just below the expected melting point.[16]

-

The heating rate is then reduced to approximately 1-2°C per minute to allow for accurate observation.[16]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[16]

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[18][19][20]

Methodology: Micro Boiling Point Determination using a Thiele Tube or Aluminum Block [18][19][20][21]

-

Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or fusion tube.[18][21]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[18][21]

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil or in an aluminum heating block.[20][21]

-

Heating and Observation:

-

The apparatus is heated gently.[21]

-

As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.[18][21]

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[18][20]

-

Density Determination

Density is the mass of a substance per unit volume.[22][23]

Methodology: Using a Volumetric Flask or Pycnometer [22][23]

-

Mass of Empty Container: The mass of a clean, dry volumetric flask or pycnometer is accurately measured.[22][23]

-

Mass of Container with Liquid: The container is filled to the calibration mark with the liquid, and the total mass is measured.[22][23]

-

Volume of Liquid: The volume of the liquid is known from the calibration of the flask or pycnometer.

-

Calculation: The density is calculated by subtracting the mass of the empty container from the mass of the filled container to get the mass of the liquid, and then dividing the mass of the liquid by its volume.[22][23]

Methodology: Water Displacement (for solids) [24]

-

A known volume of water is placed in a graduated cylinder.

-

A known mass of the solid is carefully added to the water.

-

The new volume is recorded. The difference in volume represents the volume of the solid.

-

Density is calculated by dividing the mass of the solid by the volume of displaced water.

Solubility Determination

Solubility tests provide information about the polarity and functional groups present in a compound.[1][25][26][27] The general principle of "like dissolves like" is a useful guide.[27]

Methodology: Qualitative Solubility Testing [1][25]

-

Sample Preparation: A small, measured amount of the compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.[25]

-

Solvent Addition: A small volume of the solvent (e.g., 0.75 mL of water, 5% NaOH, 5% NaHCO₃, 5% HCl, or an organic solvent) is added in portions.[1][25]

-

Observation: The mixture is vigorously shaken after each addition. The compound is classified as soluble if it completely dissolves.[25]

-

Systematic Approach: A flowchart approach is often used, starting with water, followed by acidic and basic solutions to determine the presence of acidic or basic functional groups.[1][28]

Logical Relationships and Workflows

The determination of physical properties often follows a logical sequence, especially when identifying an unknown compound.

Caption: Figure 1. A flowchart illustrating the typical sequence of experiments for determining the physical properties of an organic compound.

As this compound is known to be a liquid at room temperature, the workflow would proceed from observing its appearance to determining its boiling point, density, and solubility.

Regarding its role in synthesis, a general logical flow can be depicted as follows:

Caption: Figure 2. A simplified diagram showing the role of this compound as an intermediate in chemical synthesis.

This guide provides a foundational understanding of the physical properties of this compound and the experimental methodologies used to determine them. This information is essential for its safe handling, application in chemical synthesis, and for the development of new molecules in various fields of research.

References

- 1. scribd.com [scribd.com]

- 2. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 3. 42779-56-6 2,4-Dichloro-6-picoline AKSci J90687 [aksci.com]

- 4. Buy this compound (EVT-346684) | 42779-56-6 [evitachem.com]

- 5. 2,4-<WBR>Dichloro-<WBR>6-<WBR>methylpyridine , 97% , 42779-56-6 - CookeChem [cookechem.com]

- 6. This compound [acrospharma.co.kr]

- 7. 42779-56-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. This compound Price from Supplier Brand Chainpharm Limited on Chemsrc.com [chemsrc.com]

- 10. file.ambeed.com [file.ambeed.com]

- 11. aksci.com [aksci.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 42779-56-6 Name: [xixisys.com]

- 13. labfind.co.kr [labfind.co.kr]

- 14. pennwest.edu [pennwest.edu]

- 15. athabascau.ca [athabascau.ca]

- 16. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 17. byjus.com [byjus.com]

- 18. cdn.juniata.edu [cdn.juniata.edu]

- 19. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 20. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 21. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 22. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 23. science.valenciacollege.edu [science.valenciacollege.edu]

- 24. chm.uri.edu [chm.uri.edu]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 26. chem.ws [chem.ws]

- 27. m.youtube.com [m.youtube.com]

- 28. www1.udel.edu [www1.udel.edu]

2,4-Dichloro-6-methylpyridine chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,4-Dichloro-6-methylpyridine, a significant intermediate in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a pyridine ring substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 6.

IUPAC Name: this compound[1][2][3]

Synonyms: 2,4-dichloro-6-picoline[1][4]

Below is a two-dimensional representation of the chemical structure generated using the DOT language.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C6H5Cl2N | [1][2][3][4] |

| Molecular Weight | 162.013 g/mol | [1][4] |

| CAS Number | 42779-56-6 | [1][2][3] |

| InChI Key | WUGTXQVNSRFDNV-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CC1=NC(=CC(=C1)Cl)Cl | [1] |

| Appearance | White to Light Yellow Powder (based on similar compounds) | [5][6] |

Experimental Protocols: Synthesis

Synthesis of 2,4-Dichloro-6-methylpyrimidine (Analogous Compound)

This protocol describes the preparation of 2,4-dichloro-6-methylpyrimidine from 6-methylpyrimidine-2,4-diol.

Materials:

-

6-methylpyrimidine-2,4-diol (500 mg, 3.97 mmol)

-

Phosphoryl chloride (4 mL)

Procedure:

-

6-methylpyrimidine-2,4-diol is reacted with phosphoryl chloride.

-

The reaction mixture is heated.

-

Following the reaction, the product is isolated to yield 2,4-dichloro-6-methylpyrimidine as a white solid.

This reaction typically results in a high yield, with one report indicating an 84% yield (540 mg of product).[5]

Below is a workflow diagram illustrating a general synthesis process.

References

- 1. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 2. H64248.06 [thermofisher.com]

- 3. This compound, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 [chemicalbook.com]

- 6. 2,4-Dichloro-6-methylpyrimidine CAS#: 5424-21-5 [m.chemicalbook.com]

2,4-Dichloro-6-methylpyridine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-methylpyridine, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical identity, physical and chemical properties, synthesis, and key applications in organic synthesis, with a focus on its utility as a versatile building block for the construction of more complex molecules. Detailed experimental protocols for its use in common cross-coupling reactions are provided, alongside a visual representation of a typical synthetic workflow.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative with the chemical formula C₆H₅Cl₂N.[1] Its unique structure, featuring two chlorine substituents and a methyl group on the pyridine ring, makes it a valuable synthon for introducing the 6-methylpyridine moiety into a variety of molecular scaffolds.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 42779-56-6 |

| Molecular Formula | C₆H₅Cl₂N |

| IUPAC Name | This compound |

| Synonyms | 2,4-Dichloro-6-picoline |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 162.02 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Solubility | Slightly soluble in water | [1] |

| Storage | Keep Cold | [2] |

Synthesis

The synthesis of this compound typically involves the chlorination of a corresponding hydroxypyridine precursor. A common method is the reaction of 2,4-dihydroxy-6-methylpyridine with a chlorinating agent like phosphorus oxychloride.

Experimental Protocol: Synthesis from 2,4-Dihydroxy-6-methylpyridine

This protocol is adapted from a general procedure for the chlorination of hydroxypyridines.

Materials:

-

2,4-Dihydroxy-6-methylpyridine

-

Phosphorus oxychloride (POCl₃)

-

Quinoline (or other suitable base)

-

Water

-

Dichloromethane (DCM) or other suitable organic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2,4-dihydroxy-6-methylpyridine (1.0 eq) and a suitable base such as quinoline (0.4-1.5 eq) is prepared.

-

Phosphorus oxychloride (2.0-3.0 eq) is added cautiously to the mixture.

-

The reaction mixture is heated to reflux (typically 100-120 °C) and maintained at this temperature for several hours (monitoring by TLC or LC-MS is recommended).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is then carefully quenched by the slow addition of crushed ice or cold water.

-

The aqueous mixture is extracted with an organic solvent such as dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Applications

The two chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic substitution and are reactive sites for various cross-coupling reactions. This reactivity makes it an important intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.[3][4]

Nucleophilic Aromatic Substitution

The chlorine atoms at the 2- and 4-positions can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, vinyl, or alkynyl groups at the chlorinated positions.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system to the reaction vessel.

-

The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for several hours until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with this compound.

Materials:

-

This compound

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-3 mol%)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a reaction vessel under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the solvent.

-

Add the terminal alkyne and the base to the mixture.

-

Finally, add this compound to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperature for several hours until completion (monitor by TLC or LC-MS).

-

The reaction mixture is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound as a starting material.

References

- 1. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. 2,4-dichloro-6-methylpyrimidine-5- Carbonitrile at Best Price in Hyderabad, Telangana | Abintio Biosciences [tradeindia.com]

- 3. This compound|Research Chemical [benchchem.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Technical Guide to the Spectroscopic Analysis of 2,4-Dichloro-6-methylpyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methylpyridine is a halogenated pyridine derivative. As with many substituted pyridines, it serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. A thorough structural elucidation and confirmation of purity are paramount for its application in these fields. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The document details the expected spectral features and provides standardized protocols for data acquisition.

Chemical Structure:

-

IUPAC Name: 2,4-dichloro-6-methylpyrimidine[1]

-

Molecular Formula: C₅H₄Cl₂N₂[1]

-

Molecular Weight: 163.00 g/mol

Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound. The data is compiled from spectral databases and is presented for reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, the spectra are relatively simple and highly informative.

Table 1: ¹H NMR Spectral Data [5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | Singlet | 1H | Pyrimidine H-5 |

| ~2.6 | Singlet | 3H | Methyl (CH₃) |

| Solvent: CDCl₃. Instrument: 90 MHz. |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | C-4 (C-Cl) |

| ~162.5 | C-2 (C-Cl) |

| ~159.0 | C-6 (C-CH₃) |

| ~122.0 | C-5 (C-H) |

| ~24.5 | Methyl (CH₃) |

| Note: ¹³C NMR data is predicted based on typical chemical shifts for substituted pyrimidines and may vary slightly based on experimental conditions. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups and bond vibrations within the molecule. The spectrum of this compound is characterized by vibrations from the aromatic ring, C-Cl bonds, and the methyl group.

Table 3: Key IR Absorption Bands [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Weak | C-H stretch (aromatic) |

| ~2850-2960 | Weak | C-H stretch (methyl group) |

| ~1550-1600 | Medium | C=N and C=C stretching vibrations (pyrimidine ring) |

| ~1450 | Medium | CH₃ asymmetric bending |

| ~1380 | Medium | CH₃ symmetric bending |

| ~1000-1200 | Strong | C-Cl stretching vibrations |

| ~800-850 | Strong | C-H out-of-plane bending (isolated H) |

| Technique: KBr-Pellet. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structural features.

Table 4: Major Mass Spectrometry Peaks (Electron Ionization) [1]

| m/z | Relative Intensity | Assignment |

| 162 | High | [M]⁺, Molecular ion (containing ³⁵Cl₂) |

| 164 | Medium | [M+2]⁺, Isotope peak (containing one ³⁵Cl and one ³⁷Cl) |

| 127 | High | [M-Cl]⁺, Loss of a chlorine atom |

| 92 | Medium | [M-Cl-Cl]⁺ or [M-2Cl]⁺, Loss of two chlorine atoms or a Cl₂ molecule |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[6] Deuterated solvents are crucial to avoid large solvent signals in the ¹H NMR spectrum.[6]

-

For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[6]

-

Cap the tube securely and invert several times to ensure a homogeneous solution.[6]

-

-

Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[6]

-

Perform shimming to optimize the homogeneity of the magnetic field across the sample.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used.

-

IR Spectroscopy Protocol (KBr Pellet)

This method is suitable for solid samples and avoids solvent interference.[7][8]

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be ground to a fine, uniform powder to minimize light scattering.[9]

-

Transfer the powder to a pellet-pressing die.

-

-

Data Acquisition:

-

Apply high pressure (several tons) to the die using a hydraulic press to form a thin, transparent, or translucent KBr pellet.[7]

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment first.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Mass Spectrometry Protocol (GC-MS with Electron Ionization)

-

Sample Preparation:

-

Data Acquisition:

-

The sample is injected into a Gas Chromatograph (GC), where it is vaporized and separated from the solvent and any impurities.

-

The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.[11][12]

-

In the ion source (Electron Ionization - EI), high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺) and various fragment ions.[11][12]

-

The ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[13]

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Analytical Workflow

The logical flow for the spectroscopic characterization of this compound is depicted below. This workflow outlines the process from sample preparation through to the integration of data from multiple analytical techniques to achieve final structural confirmation.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichloro-6-methylpyrimidine, 98% | Fisher Scientific [fishersci.ca]

- 3. 5424-21-5|2,4-Dichloro-6-methylpyrimidine|BLD Pharm [bldpharm.com]

- 4. 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 [chemicalbook.com]

- 5. 2,4-Dichloro-6-methylpyrimidine (5424-21-5) 1H NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. webassign.net [webassign.net]

- 8. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fiveable.me [fiveable.me]

Spectral Analysis of 2,4-Dichloro-6-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H NMR and ¹³C NMR spectral data for the compound 2,4-dichloro-6-methylpyridine. Due to the limited availability of public domain experimental spectra, this guide utilizes predicted NMR data to facilitate the structural elucidation and characterization of this important chemical intermediate. The methodologies for acquiring such spectra are also detailed to assist researchers in their experimental work.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms and provide a valuable reference for spectral interpretation.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.25 | s |

| H-5 | 7.08 | s |

| -CH₃ | 2.50 | s |

Note: Predicted data obtained from NMRDB.org. Solvent is CDCl₃.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | 151.8 |

| C-3 | 124.5 |

| C-4 | 148.7 |

| C-5 | 120.9 |

| C-6 | 159.2 |

| -CH₃ | 24.1 |

Note: Predicted data obtained from ChemDraw software.

Structure-Spectra Correlation

The following diagram illustrates the chemical structure of this compound and the predicted assignments of its ¹H and ¹³C NMR signals.

FT-IR Spectrum and Vibrational Analysis of 2,4-Dichloro-6-methylpyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum and vibrational analysis of 2,4-Dichloro-6-methylpyridine. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents. A thorough understanding of its vibrational properties is essential for its characterization, quality control, and the elucidation of its chemical behavior. This document outlines the expected vibrational frequencies based on the analysis of structurally similar compounds, details a standard experimental protocol for FT-IR analysis, and presents a logical workflow for this analytical process.

Introduction to Vibrational Spectroscopy of Pyridine Derivatives

Vibrational spectroscopy, particularly FT-IR, is a powerful analytical technique for identifying functional groups and elucidating the molecular structure of compounds. The vibrational modes of a molecule, which involve the stretching and bending of chemical bonds, are quantized and give rise to a unique infrared absorption spectrum. For pyridine derivatives like this compound, the positions and intensities of the absorption bands are sensitive to the nature and position of the substituents on the pyridine ring.

The vibrational spectrum of this compound is expected to be a composite of the characteristic vibrations of the pyridine ring, the C-Cl stretching and bending modes, and the vibrational modes of the methyl group. Theoretical calculations, often employing Density Functional Theory (DFT), are a valuable tool for assigning the observed vibrational bands to specific molecular motions.

Experimental Protocol for FT-IR Analysis

A detailed experimental protocol for obtaining the FT-IR spectrum of solid this compound is provided below. This protocol is based on the widely used Potassium Bromide (KBr) pellet technique.[1]

Objective: To obtain a high-quality FT-IR transmission spectrum of solid this compound.

Materials:

-

This compound (1-2 mg, solid)

-

FT-IR grade Potassium Bromide (KBr), desiccated (150-200 mg)

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

Thoroughly dry the KBr to remove any adsorbed water, which can interfere with the spectrum.

-

In the agate mortar, grind approximately 150-200 mg of KBr to a fine powder.

-

Add 1-2 mg of this compound to the KBr powder in the mortar.

-

Gently mix the sample and KBr with the pestle, and then grind the mixture to a very fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the die of the hydraulic press.

-

Ensure the powder is evenly distributed.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or semi-transparent KBr pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

-

Acquire the FT-IR spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹.

-

For improved signal-to-noise ratio, multiple scans (e.g., 32 or 64) are typically co-added.

-

Data Processing:

-

The acquired spectrum should be baseline corrected and, if necessary, smoothed.

-

The positions of the absorption bands (in cm⁻¹) and their relative intensities are then determined.

Vibrational Analysis and Expected Frequencies

| Expected Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Notes |

| 3100 - 3000 | C-H stretching (aromatic) | Typically weak to medium intensity bands. |

| 3000 - 2850 | C-H stretching (methyl group) | Asymmetric and symmetric stretching modes. |

| 1600 - 1550 | C=C/C=N ring stretching | Characteristic vibrations of the pyridine ring. |

| 1480 - 1400 | C=C/C=N ring stretching | Another set of characteristic ring vibrations. |

| 1450 - 1430 | CH₃ asymmetric bending | |

| 1380 - 1360 | CH₃ symmetric bending (umbrella mode) | |

| 1250 - 1100 | C-H in-plane bending (aromatic) | |

| 1100 - 1000 | Ring breathing mode | A symmetric stretching of the entire pyridine ring. |

| 850 - 750 | C-Cl stretching | The exact position is sensitive to the overall molecular structure. |

| 800 - 700 | C-H out-of-plane bending (aromatic) | The pattern can be indicative of the substitution pattern. |

| Below 600 | C-Cl bending, ring deformation modes |

Experimental and Computational Workflow

The combined experimental and computational workflow for the vibrational analysis of this compound is illustrated in the following diagram. This process integrates experimental data acquisition with theoretical calculations to achieve a comprehensive understanding of the molecule's vibrational properties.

Conclusion

The FT-IR spectrum of this compound is a valuable analytical tool for its identification and characterization. While a dedicated, comprehensive study on this specific molecule is not widely available, a robust understanding of its vibrational properties can be achieved by leveraging data from structurally analogous compounds and employing established experimental and computational methodologies. The expected vibrational frequencies outlined in this guide provide a solid foundation for interpreting the experimental spectrum. The detailed experimental protocol and the workflow diagram offer a clear framework for researchers and professionals working with this important chemical intermediate. Further research involving a combined experimental and theoretical study would be beneficial for a more precise and complete assignment of all vibrational modes of this compound.

References

Navigating the Fragmentation Maze: An In-depth Technical Guide to the Mass Spectrometry of 2,4-Dichloro-6-methylpyridine

For Immediate Release

Gaithersburg, MD – December 30, 2025 – For researchers, scientists, and professionals in drug development, a thorough understanding of the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique in this endeavor. This technical guide provides a detailed exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-dichloro-6-methylpyridine, a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science.

Due to the absence of a publicly available experimental mass spectrum for this compound, this guide presents a predictive analysis based on established fragmentation principles of related compounds, including chloropyridines, methylpyridines, and dichlorobenzenes. This predictive framework offers a robust starting point for the identification and characterization of this and similar molecules.

Predicted Mass Spectrometry Data

The fragmentation of this compound under electron ionization is anticipated to be driven by the presence of the chlorine, methyl, and pyridine ring functionalities. The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed identities. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

| m/z (Predicted) | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |

| 161/163/165 | [C₆H₅Cl₂N]⁺• (Molecular Ion) | - | Medium |

| 126/128 | [C₆H₅ClN]⁺• | -Cl | High |

| 91 | [C₅H₄N]⁺ | -Cl, -HCl | Medium |

| 90 | [C₅H₃N]⁺• | -Cl, -HCl, -H | Medium |

| 64 | [C₄H₂N]⁺ | Ring Fragmentation | Low |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.

Predicted Fragmentation Pathway

The electron ionization of this compound is expected to initiate a cascade of fragmentation events. The primary fragmentation pathways are predicted to involve the loss of a chlorine atom, followed by the expulsion of hydrogen chloride (HCl) or further fragmentation of the pyridine ring. The methyl group can also be lost as a radical, although this is generally a less favored pathway for aromatic systems compared to the loss of a halogen.

A key fragmentation route for chlorobenzenes involves the loss of a chlorine radical followed by the elimination of HCl. A similar pathway is anticipated for this compound. The initial loss of a chlorine atom from the molecular ion would lead to a chloromethylpyridine radical cation. Subsequent loss of HCl from this intermediate is a plausible next step. Ring fragmentation would likely occur after the initial losses of the chloro substituents.

Solubility of 2,4-Dichloro-6-methylpyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-Dichloro-6-methylpyridine in organic solvents. Due to a lack of extensive publicly available quantitative data for this compound, this document outlines established methodologies for solubility determination and presents available qualitative information.

Introduction to this compound and its Solubility

This compound is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, crystallization, and formulation development. Understanding the solubility behavior of this compound is essential for designing efficient and scalable chemical processes.

While specific quantitative solubility data is not readily found in publicly accessible literature, qualitative descriptions indicate its general behavior in different solvent classes.

Qualitative Solubility Data

Based on available information, the solubility of this compound can be qualitatively summarized. It is reported to be slightly soluble in water and generally soluble in common organic solvents.[1][2] For a structurally related compound, 2,4-Dichloro-6-methylpyrimidine, solubility has been noted in chloroform, ether, ethyl acetate, and toluene.[3][4] This suggests that this compound is likely to be soluble in a range of polar aprotic and non-polar organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | General Solubility |

| Protic Solvents | Expected to be soluble in alcohols like ethanol and methanol.[2] |

| Polar Aprotic Solvents | Likely soluble in solvents such as chloroform.[2] |

| Non-Polar Solvents | Anticipated to have good solubility. |

| Aqueous Solvents | Slightly soluble in water.[1][2] |

Note: This table is based on general statements and data from related compounds. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal equilibrium method is a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that saturation is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary kinetic study may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a minimum of 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered sample with the same solvent to a concentration within the analytical instrument's linear range.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

The resulting concentration represents the solubility of this compound in the specific solvent at the given temperature. The results are typically expressed in units such as g/100 mL, mg/mL, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

A Technical Guide to Theoretical and Computational Analyses of Dichloropyridines

Audience: Researchers, Scientists, and Drug Development Professionals

Dichloropyridine derivatives are a class of heterocyclic compounds that serve as critical building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Their chemical versatility, stemming from the pyridine ring and the presence of two chlorine atoms, allows for diverse functionalization, making them ideal precursors for complex molecular architectures.[1] Theoretical and computational studies are pivotal in understanding the structural, electronic, and spectroscopic properties of these derivatives, thereby accelerating the design and development of novel therapeutic agents.[1][2] This guide provides an in-depth overview of the computational investigations into various dichloropyridine isomers, presenting key data, methodologies, and visual workflows.

Core Computational Methodologies: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a robust and widely used approach for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost.[2] DFT calculations are instrumental in predicting molecular geometry, vibrational frequencies, electronic properties, and reactivity.[1][3]

Typical Experimental Protocol for DFT Analysis:

A standard computational workflow for a thorough theoretical analysis of a dichloropyridine derivative involves several key steps:

-

Geometry Optimization: The initial step is to determine the ground-state molecular geometry by finding the minimum energy conformation on the potential energy surface.[2] This is a prerequisite for all subsequent calculations.

-

Vibrational Frequency Calculation: After optimization, a frequency calculation is performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies).[2][4] This step also yields theoretical infrared (IR) and Raman spectra, which can be validated against experimental data.[2][5]

-

Electronic Property Analysis: Various analyses are then conducted on the optimized geometry:

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability.[3]

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, identifying regions susceptible to nucleophilic and electrophilic attack.[2][6]

-

Natural Bond Orbital (NBO): NBO analysis provides insights into charge distribution, hybridization, and intramolecular charge transfer interactions.[2]

-

Commonly Used Functionals and Basis Sets:

-

Functionals: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[2][5], M06-2X[4]

-

Basis Sets: LANL2DZ[1][3], 6-311++G(d,p)[2], def2-TZVP[4], 6-31G(*) and 6-311+G(**)[5]

Case Study: 2,3-Dichloropyridine

2,3-Dichloropyridine is a significant intermediate, particularly in the agrochemical sector.[1] Comprehensive computational studies using DFT with the B3LYP functional and LANL2DZ basis set have elucidated its structural, thermodynamic, and electronic properties.[3]

Data Presentation: Calculated Properties of 2,3-Dichloropyridine

The following tables summarize key quantitative data derived from these computational studies.[3]

Table 1: Calculated Thermodynamic Properties

| Property | Value |

|---|---|

| Total Energy (a.u.) | -274.9074 |

| Translational Energy (kcal/mol) | 0.889 |

| Rotational Energy (kcal/mol) | 0.889 |

| Vibrational Energy (kcal/mol) | 45.964 |

| Constant Volume Heat Capacity (Cv) (cal/mol·K) | 23.896 |

| Entropy (S) (cal/mol·K) | 83.244 |

Data from DFT/B3LYP/LANL2DZ calculations.[3]

Table 2: Calculated Electronic and Dipole Properties

| Property | Value |

|---|---|

| HOMO Energy (eV) | -7.47 |

| LUMO Energy (eV) | -1.72 |

| Frontier Orbital Energy Gap (eV) | 5.75 |

| Dipole Moment (Debye) | 4.36 |

Data from DFT/B3LYP/LANL2DZ calculations.[3]

Table 3: Selected Calculated Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3100 - 3200 | C-H Stretching |

| 1550 - 1600 | C=C Aromatic Stretching |

| 1400 - 1450 | C-C Aromatic Stretching |

| 1000 - 1100 | C-H In-plane Bending |

| 700 - 800 | C-Cl Stretching |

Assignments are general; precise values and modes are determined via Potential Energy Distribution (PED) analysis.[7]

Combined Experimental and Computational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and FT-Raman, is a powerful tool for molecular characterization.[5] DFT calculations are essential for the accurate assignment of vibrational modes. The process involves comparing experimentally measured spectra with theoretically simulated spectra, which is refined through a technique called normal coordinate analysis based on a scaled quantum mechanical force field.[5]

Protocol for Spectroscopic Analysis:

-

Experimental Measurement: Record the mid and far FTIR and FT-Raman spectra of the dichloropyridine compound in a condensed state.[5]

-

Computational Modeling: Perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-311+G(**)).[5]

-

Frequency Scaling: Apply scaling factors to the calculated frequencies to correct for anharmonicity and basis set deficiencies, improving agreement with experimental data.[5]

-

Normal Coordinate Analysis: Use Potential Energy Distribution (PED) analysis to assign the calculated vibrational modes to specific molecular motions (e.g., stretching, bending).[7][8]

-

Spectrum Simulation: Generate theoretical IR and Raman spectra from the scaled, calculated data.

-

Validation: Compare the simulated spectra with the experimental spectra for validation and interpretation. An excellent agreement confirms the accuracy of the computational model and the vibrational assignments.[5]

Application in Drug Development and Synthesis

Computational analysis directly informs synthetic chemistry and drug development. By predicting sites of reactivity, computational models guide the synthesis of novel derivatives. For instance, MEP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how a molecule will interact with other reagents.[2][6] This is crucial for designing cross-coupling reactions or nucleophilic aromatic substitutions to build more complex molecules from a dichloropyridine scaffold.[9][10]

The theoretical understanding of a molecule's electronic structure, shape, and charge distribution is fundamental for predicting its potential as a drug candidate, including its ability to bind to a biological target.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. docs.nrel.gov [docs.nrel.gov]

- 5. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental and DFT studies of (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinoline: electronic and vibrational properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Quantum Chemical Blueprint: Analyzing the Electronic Landscape of 2,4-Dichloro-6-methylpyridine

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry and materials science due to their versatile chemical nature. The electronic properties of these molecules, governed by the arrangement of substituents on the pyridine ring, dictate their behavior in chemical reactions and biological systems. For 2,4-Dichloro-6-methylpyridine, the interplay between the electron-withdrawing chloro groups and the electron-donating methyl group creates a unique electronic profile. Quantum chemical calculations offer a powerful in-silico approach to dissect these properties, providing insights that can guide synthesis, functionalization, and application.

Theoretical and Computational Methodology

The investigation of the electronic properties of molecules like this compound is predominantly carried out using Density Functional Theory (DFT) and other ab initio quantum chemical methods. These computational techniques have become standard practice for their balance of accuracy and computational cost.[1][2][3]

Geometry Optimization

The first and most critical step in any quantum chemical study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A commonly employed and reliable method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-31G(d,p) or 6-311+G(d,p).[2][4][5] The inclusion of polarization (d,p) and diffuse functions (+) in the basis set is important for accurately describing the electronic distribution, especially in molecules with heteroatoms and electron-withdrawing groups.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and interaction potential. The following are key parameters typically investigated:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity.[6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[7]

-

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule.[8] It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[8] This information is critical for predicting how the molecule will interact with other molecules, including biological targets like proteins.[9]

-

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

-

Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule. It influences physical properties such as solubility and boiling point and plays a significant role in non-covalent interactions.

Data Presentation: Key Electronic Properties and Their Significance

While quantitative data for this compound is not available from the conducted search, the following table summarizes the key electronic properties that would be calculated in a typical quantum chemical study and their importance for researchers.

| Electronic Property | Symbol | Significance in Drug Discovery and Materials Science |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's electron-donating ability. Important for understanding reaction mechanisms and potential for oxidation. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's electron-accepting ability. Important for understanding reaction mechanisms and potential for reduction. |

| HOMO-LUMO Energy Gap | ΔE | A measure of chemical reactivity and stability. A larger gap implies greater stability. Crucial for designing stable pharmaceutical compounds. |

| Dipole Moment | µ | Quantifies the polarity of the molecule, influencing its solubility, membrane permeability, and intermolecular interactions. |

| Electronegativity | χ | Represents the molecule's ability to attract electrons. |

| Chemical Hardness | η | Measures the resistance to change in electron distribution. Harder molecules are generally less reactive. |

| Global Electrophilicity Index | ω | A measure of the molecule's overall electrophilic nature. |

Experimental Protocols: A Computational Workflow

The following section details a typical computational protocol for determining the electronic properties of a substituted pyridine like this compound.

Molecular Modeling and Input Preparation

-

Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Perform an initial geometry optimization using a lower-level theory (e.g., a semi-empirical method or a small basis set) to obtain a reasonable starting structure.

-

Prepare the input file for the quantum chemistry software package (e.g., Gaussian, ORCA). This file specifies the atomic coordinates, the level of theory (e.g., B3LYP/6-311+G(d,p)), the type of calculation (e.g., geometry optimization followed by frequency calculation), and the desired properties to be computed.

Quantum Chemical Calculations

-

Submit the input file to the quantum chemistry software.

-

Perform the geometry optimization. The software iteratively adjusts the atomic positions to find the minimum energy conformation.

-

Perform a frequency calculation at the optimized geometry. This is a crucial step to confirm that the obtained structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). The frequency calculation also provides thermodynamic data.

-

Perform a single-point energy calculation at the optimized geometry using the same or a higher level of theory to obtain the final electronic properties, including HOMO and LUMO energies, and the molecular orbitals.

-

Generate the Molecular Electrostatic Potential (MEP) map. This is typically done by calculating the electrostatic potential on the electron density surface.

Data Analysis and Visualization

-

Extract the relevant data from the output files, including the optimized coordinates, total energy, HOMO and LUMO energies, dipole moment, and Mulliken or Natural Bond Orbital (NBO) atomic charges.

-

Calculate the global reactivity descriptors using the extracted HOMO and LUMO energies.

-

Visualize the molecular orbitals (HOMO and LUMO) and the MEP map using visualization software to qualitatively analyze the electronic distribution and reactive sites.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of a quantum chemical study on the electronic properties of a molecule like this compound.

Caption: Computational workflow for quantum chemical analysis.

Conclusion

While direct experimental or computational studies on this compound are not extensively documented, this guide provides a robust framework for researchers to conduct such investigations. The outlined methodologies, based on Density Functional Theory, are well-established for providing reliable insights into the electronic properties of substituted pyridine derivatives. By following the described computational workflow, researchers can generate valuable data on the molecule's reactivity, stability, and potential for intermolecular interactions, thereby guiding its application in drug discovery and materials science. This in-silico approach is an indispensable tool for accelerating the design and development of novel chemical entities.

References

- 1. iiste.org [iiste.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the X-ray Crystallography of 2,4-Dichloro-6-methylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of X-ray crystallography in the structural elucidation of 2,4-dichloro-6-methylpyridine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their versatile scaffold, which allows for a wide range of chemical modifications to modulate biological activity.[1] This guide will detail the experimental protocols for X-ray diffraction analysis, present crystallographic data for a representative dichloropyridine derivative, and visualize key experimental workflows and a relevant biological signaling pathway.

Introduction to X-ray Crystallography of Small Molecules

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[2] By analyzing the diffraction pattern of an X-ray beam interacting with a single crystal, researchers can determine bond lengths, bond angles, and the overall molecular conformation.[3] This level of structural detail is invaluable in drug design, as it allows for a deeper understanding of structure-activity relationships (SAR) and aids in the rational design of more potent and selective drug candidates. For small organic molecules like this compound derivatives, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination.[4]

Experimental Protocols

A successful X-ray crystallographic analysis involves several critical steps, from crystal growth to data analysis.[2] The following protocols provide a detailed methodology for each stage.

Synthesis and Crystal Growth of Dichloropyridine Derivatives

The synthesis of dichloropyridine derivatives can be achieved through various established organic chemistry methods. A common approach involves the chlorination of a corresponding pyridine precursor. For instance, 2,3-dichloropyridine can be synthesized from 2-chloronicotinic acid through a series of reactions including amidation, Hofmann degradation, diazotization, and a Sandmeyer reaction.[5]

High-quality single crystals are essential for successful X-ray diffraction analysis.[2] A general and effective method for growing crystals of small organic molecules is slow evaporation from a suitable solvent.

Protocol for Crystal Growth by Slow Evaporation:

-

Solvent Selection: Dissolve a small amount of the purified compound in various solvents to determine a suitable one where the compound has moderate solubility.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.

-

Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent over several hours to days at room temperature.

-

Crystal Harvesting: Once well-formed crystals of sufficient size (typically >0.1 mm in all dimensions) are observed, carefully remove them from the solution using a spatula or by decanting the solvent.[2]

For example, crystals of 2,6-dichloropyridine-3,5-dicarbonitrile were successfully obtained by the slow evaporation of a dichloromethane solution.[6]

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Protocol for Data Collection and Refinement:

-

Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[3] For the analysis of 2,6-dichloropyridine-3,5-dicarbonitrile, a Bruker SMART APEX CCD area-detector diffractometer with Mo Kα radiation was used.[6]

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is then refined against the experimental data to improve the atomic positions and other parameters.[2] Programs such as SHELXS97 and SHELXL97 are commonly used for structure solution and refinement.[6]

Crystallographic Data of a Representative Dichloropyridine Derivative

While a specific crystal structure for this compound is not publicly available, the crystallographic data for a closely related compound, 2,6-dichloropyridine-3,5-dicarbonitrile , provides valuable insight into the structural features of dichloropyridine derivatives.[6]

| Parameter | Value |

| Chemical Formula | C₇HCl₂N₃ |

| Formula Weight | 198.01 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 6.8473 (9) Å |

| b | 12.1307 (15) Å |

| c | 19.430 (3) Å |

| α, β, γ | 90° |

| Volume | 1613.9 (4) ų |

| Z | 8 |

| Temperature | 297 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.067 |

Table 1: Crystallographic data for 2,6-dichloropyridine-3,5-dicarbonitrile.[6]

Visualizations

Experimental Workflow

The process of determining the crystal structure of a small molecule like a this compound derivative can be summarized in the following workflow.

Representative Signaling Pathway: Kinase Inhibition

Pyridine derivatives are known to be potent inhibitors of various kinases, which are key regulators of cellular signaling pathways.[7][8] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The following diagram illustrates a generalized kinase signaling pathway and the inhibitory action of a pyridine derivative.

Conclusion

X-ray crystallography is an indispensable tool in the study of this compound derivatives and other small molecules relevant to drug discovery. The detailed structural information obtained from this technique provides a solid foundation for understanding the chemical properties and biological activities of these compounds. The protocols and data presented in this guide offer a framework for researchers to effectively utilize X-ray crystallography in their own research and development endeavors, ultimately contributing to the design of novel and effective therapeutics.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,3-Dichloropyridine | 2402-77-9 [chemicalbook.com]

- 6. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Electrophilicity of 2,4-Dichloro-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-6-methylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its distinct electronic properties, arising from the interplay between the electron-withdrawing pyridine nitrogen and chlorine substituents, and the electron-donating methyl group, govern its reactivity towards a variety of reagents. This technical guide provides a comprehensive overview of the electrophilicity and reactivity of this compound, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in synthetic chemistry and drug discovery.

Introduction: The Chemical Persona of this compound

This compound is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of a wide range of functionalized molecules, including pharmaceuticals and agrochemicals.[1] The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack. This electrophilicity is further enhanced by the presence of two chlorine atoms, which act as good leaving groups. The positions of these substituents are critical to the molecule's reactivity profile. The chlorine atoms at the C2 and C4 positions are activated towards nucleophilic displacement due to their ortho and para relationship to the ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate formed during SNAr reactions.[2][3] The methyl group at the C6 position, being electron-donating, can subtly modulate the reactivity of the ring.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

A key feature of the reactivity of this compound is the differential reactivity of its two chlorine atoms in nucleophilic aromatic substitution reactions. Generally, the chlorine atom at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C2 position.[2] This regioselectivity can be attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the C4 position, allowing for effective delocalization of the negative charge onto the electronegative nitrogen atom.[2] This inherent selectivity allows for the sequential functionalization of the pyridine ring, making it a valuable tool for building molecular complexity.

Quantitative Reactivity Data

A quantitative study on the relative reactivity of various heteroaryl halides in SNAr reactions provides valuable insight into the electrophilicity of this compound. The free energy of activation (ΔG‡) for the SNAr reaction of 2-chloro-6-methylpyridine with benzyl alcohol has been determined, offering a baseline for understanding its reactivity.[4]

| Compound | Relative Reactivity (vs. 2-chloropyridine) | ΔG‡ (kJ/mol) | Reference |

| 2-Chloropyridine | 1.00 | 88.8 | [4] |

| 2-Chloro-6-methylpyridine | Slower (specific ratio not provided) | Higher than 88.8 | [4] |

Note: The presence of the electron-donating methyl group at the 6-position is expected to slightly decrease the electrophilicity of the ring compared to 2-chloropyridine, leading to a slower reaction rate.

Reactions with N-Nucleophiles

The reaction of this compound with amines is a common method for the synthesis of aminopyridine derivatives, which are prevalent scaffolds in many biologically active molecules. The regioselectivity often favors substitution at the C4 position.

| Nucleophile | Product | Yield (%) | Reference |

| Ammonia | 4-Amino-2-chloro-6-methylpyridine | High | [3] (by analogy) |

| Primary/Secondary Amines | 4-Alkyl/Aryl-amino-2-chloro-6-methylpyridine | Generally Good to High | [5] (by analogy) |

Reactions with O-Nucleophiles

Alkoxides and phenoxides react with this compound to yield the corresponding ether derivatives. Similar to N-nucleophiles, the reaction typically occurs preferentially at the C4 position.

| Nucleophile | Product | Yield (%) | Reference |

| Sodium Methoxide | 2-Chloro-4-methoxy-6-methylpyridine | Good | [6] (by analogy) |

| Sodium Ethoxide | 2-Chloro-4-ethoxy-6-methylpyridine | 89 | [7][8] (related system) |

| Various Alcohols (with base) | 2-Chloro-4-alkoxy-6-methylpyridine | 45-84 | [4] (related system) |

Reactions with S-Nucleophiles

Thiols and thiolates are also effective nucleophiles for the substitution of the chloro groups in this compound, leading to the formation of thioethers.

| Nucleophile | Product | Yield (%) | Reference |

| Thiophenol (with base) | 2-Chloro-6-methyl-4-(phenylthio)pyridine | Moderate to Good | [9] (by analogy) |

| Alkyl thiols (with base) | 4-(Alkylthio)-2-chloro-6-methylpyridine | Moderate to Good | [9] (by analogy) |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The differential reactivity of the C-Cl bonds can often be exploited to achieve regioselective coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a widely used method for the formation of biaryl and vinyl-aryl structures.

| Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

| Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Aryl-2-chloro-6-methylpyridine | Good to Excellent | [10] (general) |

| Vinylboronic acid | Pd(OAc)₂ / SPhos / Base | 2-Chloro-6-methyl-4-vinylpyridine | Good | [11] (general) |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling amines with aryl halides. This reaction offers an alternative to classical SNAr for the synthesis of aminopyridines and can sometimes exhibit different regioselectivity. Under certain conditions, selective amination at the C2 position of dichloropyridines has been reported.[5]

| Amine | Catalyst/Ligand | Product | Yield (%) | Reference |

| Primary/Secondary Amine | Pd(OAc)₂ / BINAP / Base | 2-Amino-4-chloro-6-methylpyridine or 4-Amino-2-chloro-6-methylpyridine | Good to High | [5][12] (general) |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is valuable for the synthesis of arylalkynes.

| Alkyne | Catalyst/Co-catalyst | Product | Yield (%) | Reference |

| Terminal Alkyne | Pd(PPh₃)₄ / CuI / Base | 2-Alkynyl-4-chloro-6-methylpyridine or 4-Alkynyl-2-chloro-6-methylpyridine | Good | [13][14] (general) |

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide. It is known for its tolerance of a wide variety of functional groups.

| Organostannane | Catalyst | Product | Yield (%) | Reference |

| Aryl/Vinyl/Alkyl-SnBu₃ | Pd(PPh₃)₄ | 4-Substituted-2-chloro-6-methylpyridine | Good to High | [1][15] (general) |

Negishi Coupling

The Negishi coupling utilizes organozinc reagents to couple with organic halides. Organozinc reagents are often more reactive than their boron or tin counterparts.

| Organozinc Reagent | Catalyst | Product | Yield (%) | Reference |

| Aryl/Vinyl/Alkyl-ZnCl | Pd(PPh₃)₄ or Ni catalyst | 4-Substituted-2-chloro-6-methylpyridine | Good to High | [5][16] (general) |

Heck Reaction